3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one
Description
This compound features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a 3-oxopropyl chain to a piperazine ring substituted with a thiophen-3-ylmethyl group. The thiophene moiety introduces sulfur-based aromaticity, which may enhance lipophilicity and influence receptor interactions compared to purely carbocyclic analogs. Its molecular formula is C₂₁H₂₂N₅O₂S, with a calculated molecular weight of 416.50 g/mol.
Properties
IUPAC Name |
3-[3-oxo-3-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-18(23-10-8-22(9-11-23)13-15-6-12-27-14-15)5-7-24-19(26)16-3-1-2-4-17(16)20-21-24/h1-4,6,12,14H,5,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYGXDXBCSULAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiophene Derivative : Starting from thiophene-based precursors.
- Piperazine Ring Introduction : The piperazine moiety is introduced through nucleophilic substitution.
- Propanamide Group Formation : The final step involves forming the propanamide group through acylation reactions.
These processes typically utilize catalysts and specific conditions to achieve high yields and purity .
Anticancer Properties
Research indicates that compounds similar to this triazinone derivative exhibit significant anticancer activity. For instance:
- Cytotoxicity : Studies have shown that related compounds can induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines .
- Mechanism : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Some derivatives have shown limited antimicrobial effects against specific bacterial strains. The structure's unique features may enhance binding to microbial targets .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this class of compounds:
- Mechanisms : These compounds may interact with neurotransmitter systems, potentially providing benefits in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiophene ring can engage with enzymes, while the piperazine enhances binding affinity.
- Hydrogen Bonding : The presence of the propanamide group facilitates hydrogen bonding with target proteins, stabilizing the interaction .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Morais et al. (2024) | Investigated anticancer effects; showed significant cytotoxicity in tumor models. |
| Ribeiro et al. (2023) | Evaluated antimicrobial activity; limited effectiveness noted against certain pathogens. |
| Elancheran et al. (2024) | Assessed PI3K inhibition; demonstrated promising results in inhibiting cancer cell growth. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Variations: Benzo-triazinone vs. Benzoxazolone/Benzothiazolone
Compounds in and (e.g., 5i, 5j, 5k, 5l) replace the benzo-triazinone core with benzoxazolone or benzothiazolone moieties. These heterocycles differ in electronic properties:
- Benzoxazolone : Contains an oxygen atom, increasing polarity.
- Benzo-triazinone: Nitrogen-rich core may improve hydrogen-bonding capacity with biological targets.
Key Impact: Core substitutions modulate solubility, metabolic stability, and target affinity. Benzo-triazinone derivatives are hypothesized to exhibit stronger interactions with nucleotide-binding domains of transporters like ABCG2 or P-gp .
Piperazine Substitutions and Alkyl Chain Length
Table 1: Comparative Structural Features
Observations :
- 2-Methoxyphenyl (440332-24-1): The methoxy group may enhance solubility but reduce CNS activity due to increased polarity.
- 3-Phenylprop-2-en-1-yl (Y040-8695): Rigid propenyl group could restrict conformational flexibility, affecting binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
